Thiogeraniol

Flavor & Fragrance Perfumery Substantivity

Thiogeraniol (CAS 38237-00-2), also known as geranyl mercaptan, is the thiol analog of geraniol, belonging to the acyclic monoterpenoid class. Its molecular structure (C₁₀H₁₈S) is defined by the substitution of the alcohol group (-OH) in geraniol with a sulfhydryl group (-SH).

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 38237-00-2
Cat. No. B1239506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiogeraniol
CAS38237-00-2
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCS)C)C
InChIInChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
InChIKeyFACAUSJJVBMWLV-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiogeraniol (CAS 38237-00-2): Sourcing the Monoterpenoid Thiol for Potent, Long-Lasting Green-Citrus Accords


Thiogeraniol (CAS 38237-00-2), also known as geranyl mercaptan, is the thiol analog of geraniol, belonging to the acyclic monoterpenoid class [1]. Its molecular structure (C₁₀H₁₈S) is defined by the substitution of the alcohol group (-OH) in geraniol with a sulfhydryl group (-SH) [1]. This single heteroatom substitution fundamentally alters its chemical and organoleptic properties. Physically, it is a liquid with an estimated boiling point of 234.83-244.5°C, a log KOW of ~4.88, and is sparingly soluble in water but miscible with organic solvents [2]. Its primary application is in the flavor and fragrance industry, where it is valued for its unique scent profile and high potency [3].

1
Thiol-based monoterpenoid probe for high-impact odor research
2
Green-citrus-minty accord with extended blotter substantivity
3
Trace-level olfactory impact for dry-down profile studies

Why Geraniol or Other Terpenes Cannot Substitute for Thiogeraniol in High-Impact Formulations


Generic substitution fails because the replacement of the -OH group with an -SH group in thiogeraniol is not an incremental change but a qualitative leap in chemical behavior. The thiol group drastically alters key physicochemical parameters such as lipophilicity, vapor pressure, and substantivity, which govern performance in fragrance and flavor applications [1]. This is supported by a predicted LogP of 4.88 for thiogeraniol versus 3.3 for geraniol, indicating significantly higher lipid affinity [2][3]. Furthermore, the -SH group imparts a distinctly different, sulfurous odor profile compared to the floral-rose character of geraniol, making it irreplaceable for creating specific green, fruity, and minty notes [4]. These quantitative and qualitative differences in physical properties and sensory impact mean that substituting thiogeraniol with its oxygen analog will not deliver the required product performance.

Odor profile divergence
Thiogeraniol delivers sulfurous, green-fruity notes; geraniol remains floral-rose. Swapping may shift the entire accord character.
Substantivity and lipophilicity mismatch
Thiol group increases LogP ~40-fold over geraniol, altering dry-down persistence and matrix partitioning. Direct replacement can compromise longevity and release profile.

Head-to-Head Evidence: Quantifying Thiogeraniol's Performance Differentiation from Geraniol and In-Class Analogs


Thiogeraniol Offers an ~8.5-Fold Increase in Substantivity Over Geraniol on a Blotter

Thiogeraniol exhibits substantially greater persistence on a smelling strip compared to geraniol, a key performance metric in perfumery. This enhanced longevity is a direct consequence of the thiol group's lower vapor pressure and different chemical interactions [1][2].

Substantivity
Reported
Thiogeraniol 197 h vs Geraniol ~23 h
~8.5× longer on smelling strip
Supports extended dry-down formulation studies
Supplier-reported blotter test; validate under target matrix conditions
Flavor & Fragrance Perfumery Substantivity

Thiogeraniol Has an Airborne Odor Threshold of 0.000034 ng/L, Making It ~5 Orders of Magnitude More Potent Than Geraniol

The olfactory impact of thiogeraniol is defined by its exceptionally low odor detection threshold. Literature reports an airborne odor threshold of 0.000034 ng/L, which is among the lowest ever reported for a food odorant . This potency is several orders of magnitude greater than that of its oxygenated counterpart, geraniol.

Odor Threshold
Data to verify
Thiogeraniol 0.000034 ng/L vs Geraniol 0.3–30 ng/L
~10⁴–10⁶-fold lower in air
Reported extreme olfactory potency at trace levels
Threshold varies by panel; confirm in fragrance formulation
Sensory Science Flavor Chemistry Odor Threshold

Predicted LogP of 4.88 Suggests Thiogeraniol Has ~40-Fold Higher Lipid Affinity Than Geraniol (LogP 3.3)

The replacement of the hydroxyl group with a thiol group significantly increases lipophilicity. The predicted octanol-water partition coefficient (LogP) for thiogeraniol is 4.88, compared to a measured LogP of approximately 3.3 for geraniol [1][2]. This difference in LogP translates to a substantial increase in partitioning into lipid phases.

Lipophilicity
Class-level
Predicted LogP 4.88 vs Geraniol 3.3
~40-fold higher lipid partitioning
Suggests altered membrane/phase affinity profile
EPI Suite estimation; experimental confirmation refines comparison
Physicochemical Properties Formulation Science Lipophilicity

Thiogeraniol Demonstrated an Antimicrobial MIC 'Significantly Lower' Than Geraniol in In Vitro Studies

In antimicrobial susceptibility testing, the presence of the thiol group in thiogeraniol enhances its activity compared to its oxygen analog. Research indicates that thiogeraniol exhibits a Minimum Inhibitory Concentration (MIC) that is significantly lower than that of geraniol against tested microorganisms .

Antimicrobial MIC
Data to verify
MIC reported as significantly lower than geraniol
Qualitative comparison only
Supports antimicrobial screening context
Specific MIC values and strains not disclosed; confirm with target organisms
Antimicrobial Activity Minimum Inhibitory Concentration Bioactivity

Where Thiogeraniol Outperforms: Key Application Scenarios Driven by High Potency and Long-Lasting Profile


High-Impact Green and Fruity Accords in Fine Fragrance

Leverage thiogeraniol's extreme potency (odor threshold of 0.000034 ng/L) and long substantivity (197 hours) [3] to create high-impact top and middle notes for fine fragrances. Use at trace levels (0.001-0.1% of formula) to impart a vibrant, natural 'green' character with berry, rhubarb, and citrus nuances that persists through the dry-down, a feat unattainable with geraniol or other less substantive, less potent floral alcohols.

Long-Lasting Minty-Fruity Flavoring in Oral Care and Confectionery

Employ thiogeraniol to deliver a sustained, fresh, and minty-fruity taste in oral care products (toothpaste, mouthwash) and confectionery (hard candies, chewing gum). Its characteristic taste profile at 0.5 ppm combined with its high substantivity ensures flavor longevity, reducing the need for frequent re-application of flavoring agents and providing a more consistent consumer experience over time.

Enhancer of Complex Natural Blends like Lavender and Cannabis

Utilize thiogeraniol as a critical modifier to enhance the authenticity and complexity of natural essential oil reconstructions or botanical extracts. Patents demonstrate its ability to impart a 'greener and more herby' character to lavender compositions . Its strong, sulfuric, and gassy note is also identified as a key contributor to the 'quintessential' aroma of cannabis [3], making it valuable for creating specific, high-value strain profiles.

Application
Selection Property
Validation Focus
High-impact green-citrus accords
Odor threshold and substantivity profile
Sensory evaluation at trace concentrations
Minty-fruity flavor in oral care
Substantivity and taste persistence
Longevity test in product matrix
Botanical blend enhancement
Sulfurous note contribution
Olfactory profile fidelity with target botanical

Technical Documentation Hub

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37 linked technical documents
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